5-Bromo-4-chloro-2-methylpyrimidine
Overview
Description
5-Bromo-4-chloro-2-methylpyrimidine: is an organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol . It is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring. This compound is typically a white to light yellow solid and is used in various chemical synthesis applications .
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-methylpyrimidine is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body .
Industry: The compound is also used in the development of new materials and as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301 + P312 + P330 . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and fire caused by electrostatic discharge steam .
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-4-chloro-2-methylpyrimidine is currently unavailable These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety is absorbed and becomes available at the site of action
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleic acid metabolism, such as thymidylate synthase and dihydrofolate reductase . These interactions are primarily inhibitory, affecting the enzyme’s ability to catalyze reactions essential for DNA synthesis and repair. The compound’s halogenated structure allows it to form stable complexes with the active sites of these enzymes, leading to a decrease in their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, it has been shown to induce apoptosis by disrupting DNA synthesis and repair mechanisms . This disruption leads to the activation of cell signaling pathways that promote cell death. Additionally, this compound can alter gene expression patterns, particularly those genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of nucleotide synthesis, which is crucial for rapidly dividing cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like thymidylate synthase and dihydrofolate reductase, inhibiting their activity . This binding is facilitated by the compound’s halogen atoms, which form strong interactions with the enzyme’s active site residues. Additionally, this compound can interfere with DNA polymerase activity, further hindering DNA synthesis and repair . These molecular interactions lead to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell culture studies has shown a sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s mechanism of action and its impact on DNA synthesis and repair.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . These adverse effects are likely due to the compound’s impact on rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . It interacts with enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial for the synthesis of thymidine and other nucleotides . The compound’s inhibitory effects on these enzymes lead to a decrease in nucleotide levels, affecting DNA synthesis and repair. Additionally, this compound can alter metabolic fluxes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . The compound tends to accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair . Its distribution is influenced by factors such as cell type, tissue perfusion, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus . This localization is facilitated by its ability to diffuse through the nuclear membrane and its affinity for DNA and nuclear proteins . The compound’s activity is closely linked to its nuclear localization, as it directly interacts with enzymes involved in DNA synthesis and repair . Additionally, post-translational modifications and targeting signals may influence its localization and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylpyrimidine can be achieved through a multi-step process involving the bromination and chlorination of 2-methylpyrimidine . The general steps are as follows:
Bromination: 2-Methylpyrimidine is first subjected to a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium tert-butoxide (KOtBu), and thiourea.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products:
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methylpyrimidine
- 4-Chloro-5-bromo-2-methylpyrimidine
- 5-Bromo-2-methylpyrimidine
Comparison: 5-Bromo-4-chloro-2-methylpyrimidine is unique due to the presence of both bromine and chlorine substituents on the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPSNWJFOBWSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647974 | |
Record name | 5-Bromo-4-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861383-73-5 | |
Record name | 5-Bromo-4-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloro-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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